4-Methyldec-4-en-1-ol
CAS No.: 58203-65-9
Cat. No.: VC19558297
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58203-65-9 |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| IUPAC Name | 4-methyldec-4-en-1-ol |
| Standard InChI | InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
| Standard InChI Key | XRHMXCQANGQRJU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=C(C)CCCO |
Introduction
Nomenclature and Structural Characteristics
IUPAC Nomenclature and Isomerism
The systematic name 4-Methyldec-4-en-1-ol follows IUPAC rules:
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Parent chain: A 10-carbon decanol backbone ().
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Double bond: Located between C4 and C5, denoted by the suffix -4-en.
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Substituents: A methyl group () at C4 and a hydroxyl group () at C1 .
Structural isomerism arises due to variations in double bond positioning and branching. For instance, 3-Methyldec-4-en-1-ol (NIST ID R211593) places the methyl group at C3 , while 4-methyl-1-decen-4-ol (PubChem CID 10986709) shifts the double bond to C1 . Such distinctions significantly alter physicochemical properties, underscoring the importance of precise nomenclature.
Structural Representation
The correct IUPAC structure for 4-Methyldec-4-en-1-ol is:
This configuration ensures the hydroxyl group receives the lowest possible locant (C1), with the double bond and methyl group both assigned to C4 .
Physicochemical Properties
Molecular and Computational Data
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 170.29 g/mol | |
| LogP (octanol-water) | 3.527 | |
| Solubility (LogS) | -4.128 | |
| Heavy atom count | 12 | |
| Topological polar surface | 20.23 Ų |
The compound’s moderate lipophilicity (LogP 3.527) suggests preferential partitioning into lipid membranes, while low aqueous solubility (LogS -4.128) limits bioavailability .
Spectroscopic Signatures
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IR spectroscopy: A broad O–H stretch (~3200–3600 cm) and C=C stretch (~1640–1680 cm) are characteristic .
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NMR: Protons adjacent to the double bond (C4) exhibit deshielding, with chemical shifts of 5.3–5.6 ppm for vinyl hydrogens .
Synthesis and Reactivity
Synthetic Pathways
4-Methyldec-4-en-1-ol can be synthesized via:
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Hydroboration-oxidation: Reaction of dec-4-yn-1-ol with disiamylborane, followed by oxidative workup to install the hydroxyl group .
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Grignard addition: Addition of a C9 Grignard reagent to 4-methyl-4-pentenal, yielding the tertiary alcohol after hydrolysis .
Chemical Reactivity
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Oxidation: The tertiary alcohol resists oxidation, unlike primary/secondary analogs.
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Hydrogenation: Catalytic hydrogenation saturates the double bond, producing 4-methyldecan-1-ol .
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Esterification: Reacts with acyl chlorides to form esters, enhancing volatility for analytical applications .
Pharmacokinetic and Toxicological Profiles
ADME Predictions
Computational models (OSADHI) predict:
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Absorption: Low intestinal absorption (CACO-2 permeability: -4.309) .
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Metabolism: Substrate for CYP3A4 and CYP2C9, with moderate hepatic clearance (5.399 mL/min/kg) .
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Distribution: High plasma protein binding (96.79%) and volume of distribution (2.941 L/kg) .
Toxicity Endpoints
Applications and Industrial Relevance
Flavor and Fragrance Industry
The compound’s woody, citrus-like aroma (predicted via QSAR) makes it a candidate for perfumery .
Polymer Chemistry
As a diene, it participates in Diels-Alder reactions to synthesize cross-linked polymers with tailored thermal stability .
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